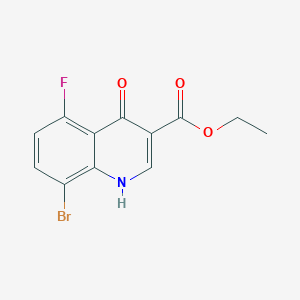

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a substituted quinolone derivative with a bromine atom at position 8 and a fluorine atom at position 5 of the quinoline core. This compound belongs to a class of molecules widely studied for their antibacterial properties and utility as synthetic intermediates in drug development, particularly for fluoroquinolone antibiotics . The bromine and fluorine substituents influence its electronic, steric, and pharmacokinetic properties, making it a critical scaffold for further functionalization .

Properties

IUPAC Name |

ethyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMIOTBNVHXSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731105 | |

| Record name | Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655236-28-5 | |

| Record name | Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which is known for conferring various biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potency against certain biological targets.

Molecular Formula

- Chemical Formula : C12H10BrFNO3

- Molecular Weight : Approximately 305.12 g/mol

Antibacterial Activity

-

Mechanism of Action :

This compound exhibits antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making them viable targets for antibiotic development . -

Efficacy :

- In Vitro Studies : In laboratory settings, this compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 2 to 64 μg/mL, indicating strong potency against resistant strains .

- Case Study : A study demonstrated that derivatives of this compound displayed superior antibacterial effects compared to traditional antibiotics like novobiocin and coumermycin A1 .

Anticancer Activity

-

Mechanism of Action :

The anticancer properties are attributed to the compound's ability to interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like ciprofloxacin derivatives . - Efficacy :

Table 1: Biological Activity Summary

| Biological Activity | Target | Mechanism | Efficacy (MIC) |

|---|---|---|---|

| Antibacterial | DNA gyrase & Topoisomerase IV | Inhibition of DNA replication | 2–64 μg/mL |

| Anticancer | Topoisomerase II | Induction of apoptosis | Effective in cell cycle arrest |

Table 2: Comparative Efficacy of Antibiotics

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| Ethyl 8-bromo... | 2–64 | E. coli, MRSA |

| Novobiocin | >100 | E. coli |

| Coumermycin A1 | >100 | Staphylococcus aureus |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline derivatives exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of quinoline showed effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

2. Anticancer Properties

Quinoline derivatives have been explored for their anticancer activities. Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapeutics .

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, studies have suggested that it can inhibit certain kinases involved in cancer progression. This mechanism of action is critical for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Material Science Applications

1. Dye Synthesis

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline can be utilized in synthesizing dyes due to its chromophoric properties. The structural characteristics allow it to absorb specific wavelengths of light, making it suitable for applications in textiles and coatings .

2. Photovoltaic Materials

Recent investigations into organic photovoltaic materials have identified quinoline derivatives as potential candidates for enhancing solar cell efficiency. The compound's ability to form stable films and its electronic properties make it a subject of interest in renewable energy research .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and functional groups, leading to variations in biological activity and physicochemical properties. Key comparisons include:

Table 1: Substituent Profiles of Selected Quinolone Derivatives

Key Observations :

- Positional Isomerism : Fluoro at position 5 (target compound) vs. 7 (3.8a) affects solubility and activity. The 5-fluoro isomer (3.8b) shows higher antibacterial potency, suggesting that fluorine placement near the keto group (position 4) optimizes target binding .

- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in ’s derivatives) may enhance lipophilicity but reduce metabolic stability .

- Amino and Methoxy Groups: These substituents (e.g., in ) improve crystallinity via hydrogen bonding, which is absent in the target compound but critical for stability during synthesis .

Physicochemical Properties

Limited direct data exists for the target compound, but inferences can be drawn from analogs:

- Solubility: Fluoro substituents generally improve solubility in polar solvents like DMSO, as seen in 3.8a and 3.8b . The bromine in the target compound may reduce aqueous solubility compared to non-halogenated analogs.

- Thermal Stability: Crystalline analogs (e.g., ’s monohydrate) exhibit stable packing via hydrogen bonds, while bromine’s steric bulk in the target compound might lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.